molecular formula C11H16 B084493 1,4-Diethyl-2-methylbenzene CAS No. 13632-94-5

1,4-Diethyl-2-methylbenzene

Cat. No. B084493
CAS RN: 13632-94-5
M. Wt: 148.24 g/mol
InChI Key: ZEHGGUIGEDITMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diethyl-2-methylbenzene, also known as para-ethyltoluene, is a chemical compound belonging to the family of alkylbenzenes. It is a colorless liquid with a boiling point of 185°C and a molecular weight of 150.23 g/mol. This compound is widely used in the chemical industry as a solvent, and it has several other applications as well.

Mechanism of Action

The mechanism of action of 1,4-Diethyl-2-methylbenzene is not well understood. However, it is believed to act as a non-specific depressant of the central nervous system. It has been shown to have sedative effects in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,4-Diethyl-2-methylbenzene are not well studied. However, it has been shown to have a low acute toxicity in animal models. It is not known to have any mutagenic or carcinogenic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1,4-Diethyl-2-methylbenzene in lab experiments is its low toxicity. It is also readily available and relatively inexpensive. However, its low boiling point and high volatility can make it difficult to handle in certain experiments.

Future Directions

There are several future directions for the research of 1,4-Diethyl-2-methylbenzene. One area of research could be the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research could be the study of its toxicity and potential health effects. Additionally, it could be used as a solvent in the synthesis of new organic compounds with potential applications in various fields.

Synthesis Methods

The synthesis of 1,4-Diethyl-2-methylbenzene can be achieved through several methods. One of the most common methods is the Friedel-Crafts alkylation reaction. In this reaction, toluene is reacted with a mixture of ethyl chloride and aluminum chloride in the presence of a catalyst such as hydrochloric acid. The reaction produces 1,4-Diethyl-2-methylbenzene as the main product.

Scientific Research Applications

1,4-Diethyl-2-methylbenzene has several applications in scientific research. It is used as a solvent in the synthesis of various organic compounds. It is also used as a reference material in gas chromatography for the identification of other alkylbenzenes. Additionally, it is used as a standard in the analysis of environmental samples such as air and water.

properties

CAS RN

13632-94-5

Product Name

1,4-Diethyl-2-methylbenzene

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

1,4-diethyl-2-methylbenzene

InChI

InChI=1S/C11H16/c1-4-10-6-7-11(5-2)9(3)8-10/h6-8H,4-5H2,1-3H3

InChI Key

ZEHGGUIGEDITMM-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)CC)C

Canonical SMILES

CCC1=CC(=C(C=C1)CC)C

Other CAS RN

13632-94-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.